cis-3-Amino-1-methylcyclobutanecarboxylic acid hydrochloride
Overview
Description
“Cis-3-Amino-1-methylcyclobutanecarboxylic acid hydrochloride”, also known as AMCA, is a cyclic amino acid that has gained attention in the scientific community due to its potential therapeutic and industrial applications. It is a solid substance at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is (1s,3s)-3-amino-1-methylcyclobutane-1-carboxylic acid hydrochloride . The InChI code is 1S/C6H11NO2.ClH/c1-6(5(8)9)2-4(7)3-6;/h4H,2-3,7H2,1H3,(H,8,9);1H/t4-,6+; . This indicates that the molecule has a chiral center, leading to the cis and trans isomers.Physical And Chemical Properties Analysis
This compound has a molecular weight of 165.62 .Scientific Research Applications
Peptide Stability and Bioavailability Enhancement
Cyclic amino acids like cis-3-Amino-1-methylcyclobutanecarboxylic acid hydrochloride can enhance the stability and bioavailability of peptides. This is crucial in developing therapeutic peptides that need to remain stable and bioavailable in the human body for effective treatment .
Mimicking Natural Products
These compounds are used to mimic natural products, which can lead to the discovery of new drugs with similar or improved effects compared to those found in nature .
Enzyme Inhibition
Cyclic amino acids can act as enzyme inhibitors, which is an important application in drug development for diseases where enzyme activity needs to be regulated or inhibited .
Molecular Recognition
They play a role in molecular recognition processes, which is essential for the development of new diagnostic tools and targeted therapies .
Protein Structure and Function
Cyclic amino acids contribute significantly to protein structure and function, impacting protein-protein interactions and the overall behavior of proteins within biological systems .
Proteomic Resistance
Incorporating noncanonical amino acids like cis-3-Amino-1-methylcyclobutanecarboxylic acid hydrochloride into cyclic peptides can improve their resistance to proteomic degradation, extending their therapeutic potential .
Mechanism of Action
The mechanism of action of this compound is not specified in the search results. Its effects would depend on its specific application, which could range from drug synthesis to studying protein structures.
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and instructions on what to do if exposure occurs .
properties
IUPAC Name |
3-amino-1-methylcyclobutane-1-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c1-6(5(8)9)2-4(7)3-6;/h4H,2-3,7H2,1H3,(H,8,9);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOTVVKJYPXKJDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)N)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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